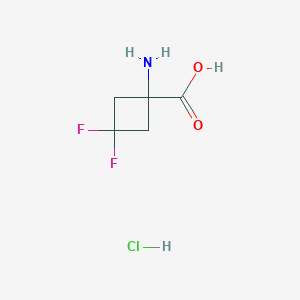

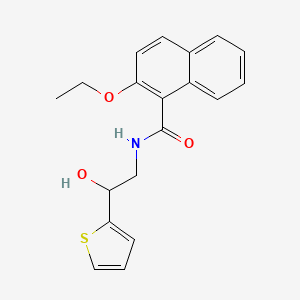

![molecular formula C7H12ClN B2371347 Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 201815-59-0](/img/structure/B2371347.png)

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of highly functionalized cyclopentene, dihydrofuran, and pyrroline scaffolds from bicyclo[2.2.1]hept-2-enes . Another study presents the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene .Chemical Reactions Analysis

The high strain of bicyclic systems like “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” drives retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes, giving rise to orthogonally functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline scaffolds .Aplicaciones Científicas De Investigación

Swern Oxidation and Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride can be converted to bicyclo[2.2.1]hept-5-ene-2,3-dione through a process known as Swern oxidation. This reaction involves the transformation of the vicinal cis-diol functionality in the compound to an α-diketone. Bicyclo[2.2.1]hept-5-ene-2,3-dione is a valuable intermediate in organic synthesis and can serve as a building block for various molecular architectures .

Transition Metal-Catalyzed Dimerization of Alkenes

Bicyclo[2.2.1]hept-2-ene (also known as norbornene) is a cyclic olefin derived from bicyclo[2.2.1]hept-5-en-2-amine hydrochloride. It finds application in the transition metal-catalyzed dimerization of alkenes. Specifically, it can undergo vinylic polymerization with Co(II) compounds and metallocenes, leading to the formation of useful polymers .

Functionalization of Silanes

The compound (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane, which contains the bicyclo[2.2.1]hept-5-ene moiety, is used in the functionalization of silanes. Silanes are important precursors for surface modification, coatings, and adhesion. The triethoxysilane group allows for covalent attachment to various surfaces, making it useful in materials science and surface chemistry .

Host Molecule Design and Electrostatic Potential Fields

Researchers have explored the use of bicyclo[2.2.1]heptane skeletons as building blocks for constructing host molecules with concave shapes. In particular, the negative electrostatic potential field of pyrazine rings has been harnessed to synthesize host molecules. Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride derivatives may play a role in designing such host-guest systems .

Ring-Opening Reactions and Unexpected Transformations

Interestingly, Swern oxidation of pyrazine-fused congeners related to bicyclo[2.2.1]hept-5-en-2-amine hydrochloride has led to unexpected ring-opening reactions. These transformations could have implications in synthetic chemistry and the design of novel compounds .

Direcciones Futuras

While specific future directions for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the potential applications of related compounds. For example, a study discusses exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized scaffolds .

Propiedades

IUPAC Name |

bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHHKHEYAMJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2371266.png)

![5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2371270.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)